Nicotine benzoate

Pharmacokinetics Nicotine Delivery Addiction Science

Nicotine benzoate (CAS 88660-53-1) is a protonated nicotine salt formed from the acid-base reaction between nicotine and benzoic acid. It belongs to the class of nicotine salts, which are increasingly utilized in electronic nicotine delivery systems (ENDS) and pharmaceutical formulations due to their modified physicochemical properties relative to freebase nicotine.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 88660-53-1
Cat. No. B12294360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotine benzoate
CAS88660-53-1
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H14N2.C7H6O2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-7(9)6-4-2-1-3-5-6/h2,4,6,8,10H,3,5,7H2,1H3;1-5H,(H,8,9)/t10-;/m0./s1
InChIKeyVAUQRLHPXWYZRZ-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicotine Benzoate (CAS 88660-53-1): Comparative Physicochemical and Pharmacological Overview for Scientific and Industrial Procurement


Nicotine benzoate (CAS 88660-53-1) is a protonated nicotine salt formed from the acid-base reaction between nicotine and benzoic acid [1]. It belongs to the class of nicotine salts, which are increasingly utilized in electronic nicotine delivery systems (ENDS) and pharmaceutical formulations due to their modified physicochemical properties relative to freebase nicotine [2]. This white crystalline solid (molecular weight: 284.35 g/mol, nicotine content ~57% w/w) exhibits distinct thermal, pharmacokinetic, and sensory characteristics compared to other nicotine salts and freebase nicotine [1]. These differences have direct implications for formulation stability, aerosol generation efficiency, and user experience, making it a critical compound for evaluation in product development and procurement decisions [2].

Nicotine Benzoate (CAS 88660-53-1): Critical Performance Differences That Preclude Generic Substitution in ENDS and Pharmaceutical Applications


Nicotine salts cannot be considered interchangeable due to quantifiable differences in their physicochemical properties, thermal decomposition profiles, and resultant aerosol chemistry [1]. The counterion significantly influences the protonation state of nicotine, which in turn modulates the free-base nicotine fraction (αfb) available for absorption [1]. Studies demonstrate that nicotine benzoate e-liquids produce different yields of nicotine, carboxylic acids, and harmful byproducts compared to formulations using lactic, citric, malic, or oxalic acid salts [1]. Furthermore, pharmacokinetic data reveal that nicotine benzoate exhibits a distinct absorption profile (Tmax) relative to freebase nicotine and other salts, directly impacting systemic exposure and reinforcing behaviors [2]. These data-driven distinctions confirm that substituting nicotine benzoate with another salt or freebase form without reformulation can lead to significant deviations in product performance, safety profiles, and user satisfaction [1][2].

Nicotine Benzoate (CAS 88660-53-1): Head-to-Head Quantitative Evidence for Scientific Selection


Faster Systemic Absorption: Nicotine Benzoate Exhibits the Shortest Tmax Compared to Freebase and Other Nicotine Salts in Preclinical Models

In a preclinical pharmacokinetic study comparing subcutaneous administration of four nicotine forms, nicotine benzoate (NB) exhibited the smallest time to maximum plasma concentration (Tmax), indicating faster systemic absorption [1]. This was quantified in relation to freebase nicotine (FBN), which had the largest Tmax, and other salts (nicotine lactate, nicotine tartrate) [1].

Pharmacokinetics Nicotine Delivery Addiction Science

Enhanced Reinforcement-Related Behavior: Nicotine Benzoate Induces Greater Self-Administration Compared to Freebase Nicotine in Rodent Models

A study using rodent self-administration models found that nicotine benzoate, along with nicotine lactate and nicotine tartrate, resulted in significantly greater reinforcement-related behaviors compared to nicotine-freebase (FBN) [1]. Furthermore, withdrawal-induced anxiety symptoms were lower in the nicotine salt groups, including nicotine benzoate, than in the nicotine-freebase group [1].

Behavioral Pharmacology Addiction Liability Nicotine Salts

Superior Aerosol Nicotine Delivery: Nicotine Benzoate E-Liquids Yield Highest Nicotine Quantities and Yields Across Common PG/VG Ratios

A systematic study characterizing aerosols from e-liquids containing different nicotine salts (benzoic, lactic, malic, oxalic, and citric acids) found that nicotine benzoate and nicotine lactate e-liquids produced the highest nicotine quantities (in %) and the highest nicotine yields (per milligram of aerosol) across most PG/VG ratios tested [1]. Additionally, these monocarboxylic acid salts produced lower yields of the harmful byproduct acrolein compared to polycarboxylic acid salts (citric, malic, oxalic) [1].

Aerosol Chemistry E-Liquid Formulation Harmful and Potentially Harmful Constituents (HPHCs)

Earlier Thermal Decomposition Onset: Nicotine Benzoate Releases Nicotine at Lower Temperatures Than Other Common Salts

Thermogravimetric analysis (TGA) of six common nicotine salts revealed that nicotine benzoate was the first to undergo thermal decomposition [1]. While the main thermal decomposition temperature range for nicotine in these salts was 150–260°C, the initiation of decomposition for nicotine benzoate occurred earlier than for salts like nicotine lactate, which was the last to begin decomposition [1]. Activation energies for pyrolysis of these salts were also determined, ranging from 21.26 to 74.10 kJ/mol, indicating non-spontaneous heat absorption [1].

Thermal Analysis Nicotine Salt Stability Aerosol Generation

Consistent Low Free-Base Nicotine Fraction (αfb) in Aerosols: Nicotine Benzoate Maintains Protonation Post-Vaporization

Analysis of e-liquids and their generated aerosols found that the free-base nicotine fraction (αfb) in nicotine benzoate and nicotine salicylate formulations was consistently low, accounting for less than 5% of the total nicotine content, regardless of the experimental conditions or vaping device used (JUUL vs. another mod-pod) [1]. This protonated state is maintained in the aerosol post-vaporization, which is known to modulate nicotine pharmacokinetics and reduce craving [1].

Protonation State Nicotine Pharmacokinetics Analytical Chemistry

Nicotine Benzoate (CAS 88660-53-1): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Formulation of High-Nicotine-Strength E-Liquids with Reduced Sensory Harshness

The consistently low free-base nicotine fraction (<5%) observed for nicotine benzoate aerosols directly supports its use in e-liquids requiring high nicotine concentrations without the harsh throat hit associated with freebase nicotine [1]. Its earlier thermal decomposition onset compared to other salts enables efficient vaporization in low-power devices [2], while its superior aerosol nicotine yields ensure efficient delivery [3]. This combination of properties makes nicotine benzoate a scientifically rational choice for closed-system pods and high-strength nicotine salt e-liquids.

Development of Nicotine Replacement Therapies (NRT) with Improved Pharmacokinetics

For pharmaceutical applications aiming to replicate the rapid nicotine absorption profile of cigarettes, the faster Tmax observed for nicotine benzoate in preclinical models is a critical differentiator [4]. Furthermore, its ability to induce greater reinforcement-related behaviors, which may enhance user satisfaction, while potentially reducing withdrawal anxiety compared to freebase nicotine [5], positions it as a candidate for more effective and acceptable NRT products.

In Vitro and In Vivo Studies on Nicotine Addiction and Abuse Liability

Nicotine benzoate's well-characterized pharmacokinetic and behavioral profile, including its distinct Tmax and reinforcement effects relative to freebase nicotine, makes it a valuable tool for addiction research [4][5]. Researchers investigating the differential impacts of nicotine forms on neural circuits and behavior can use nicotine benzoate as a standardized, protonated comparator to freebase nicotine, ensuring reproducible and translationally relevant findings.

Optimization of Aerosol Generation Systems for Reduced Harmful Byproducts

The direct evidence that monocarboxylic acid salts like nicotine benzoate produce lower acrolein yields compared to polycarboxylic acid salts provides a clear rationale for product developers focused on harm reduction [3]. By selecting nicotine benzoate over citrate, malate, or oxalate salts, manufacturers can engineer ENDS formulations that minimize the generation of specific harmful and potentially harmful constituents (HPHCs) while maintaining high nicotine delivery efficiency [3].

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